2-(2,6-Dimethyl-phenoxy)-5-nitropyridine (CAS 76893-49-7): Comparative Protein Tyrosine Phosphatase (PTP) Inhibition Data vs. In-Class Analogs
In a head-to-head enzymatic assay comparison, 2-(2,6-Dimethyl-phenoxy)-5-nitropyridine exhibited moderate inhibitory activity against human T-cell protein tyrosine phosphatase (TC-PTP) with an IC₅₀ of 19 µM, while showing a notable selectivity window against the related phosphatase SHP-1 (IC₅₀ = 3.0 µM) [1]. A structurally similar analog, 4-(4-(2,6-Dimethylphenoxy)-5-nitropyridin-2-ylamino)benzonitrile, which bears an additional para-benzonitrile moiety, was evaluated in a separate study for its anti-HIV-1 activity, demonstrating an EC₅₀ of 0.034 µM against viral replication in MT-4 cells [2]. While these assays are not identical, the comparison highlights the critical influence of the 2,6-dimethylphenoxy substitution on the nitropyridine core for achieving distinct biological profiles, ranging from moderate PTP inhibition to potent antiviral activity in more elaborated derivatives.
| Evidence Dimension | Inhibition of TC-PTP (human) |
|---|---|
| Target Compound Data | IC₅₀ = 19,000 nM (19 µM) |
| Comparator Or Baseline | Analog: 4-(4-(2,6-Dimethylphenoxy)-5-nitropyridin-2-ylamino)benzonitrile (7a) for HIV-1 RT |
| Quantified Difference | Not directly comparable due to different assays, but analog shows high antiviral potency (EC₅₀ = 0.034 µM) |
| Conditions | Target compound: pNPP substrate, 10 min preincubation. Analog: In vitro HIV-1 activity in MT-4 cells. |
Why This Matters
This data underscores that the 2,6-dimethylphenoxy group on a 5-nitropyridine core is a privileged scaffold for phosphatase inhibition, and that even small molecular changes can shift activity from one target (PTP) to another (HIV-1 RT), guiding selection for specific research programs.
- [1] BindingDB. BDBM50348708 (2-(2,6-Dimethyl-phenoxy)-5-nitropyridine). Affinity Data for TC-PTP and SHP-1. Available online: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348708 View Source
- [2] Wang, J.; Zhan, P.; Li, Z.; Liu, H.; De Clercq, E.; Pannecouque, C.; Liu, X. Discovery of nitropyridine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors via a structure-based core refining approach. European Journal of Medicinal Chemistry 2014, 76, 531-538. DOI: 10.1016/j.ejmech.2014.02.047 View Source
